molecular formula C19H21N9O B2489869 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2194849-86-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Katalognummer: B2489869
CAS-Nummer: 2194849-86-8
Molekulargewicht: 391.439
InChI-Schlüssel: WPDMJSWTUZOZLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H21N9O and its molecular weight is 391.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and related derivatives, focusing on their pharmacological properties.

Synthesis and Characterization

The synthesis of the target compound involves several steps, typically starting from readily available pyrazole and triazole derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. Characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm molecular structure and purity.

Table 1: Summary of Synthesis Conditions

StepReactantsSolventCatalystYield (%)
1Pyrazole derivatives + Triazole derivativesEthanolGlacial acetic acid71%
2Azetidine derivatives + Dihydropyridazine precursorsDMFNoneVariable

Antitumor Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antitumor activity. For instance, derivatives of the compound were tested against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

Table 2: Antitumor Activity Results

CompoundCell LineIC50 (µM)Mechanism of Action
AA54926Inhibition of tubulin
BHepG249.85Induction of apoptosis
CHT2919Cell cycle arrest

Antiviral Properties

In addition to antitumor effects, compounds derived from this class have shown antiviral properties. A study indicated that specific modifications to the phenyl moiety could enhance antiviral efficacy. The structural variations allow for tuning biological properties towards desired therapeutic effects.

Case Studies

Case Study 1: Anticancer Efficacy
A series of pyrazole derivatives were synthesized and evaluated for their anticancer potential. Compound A exhibited an IC50 value of 26 µM against A549 cells, demonstrating significant cytotoxicity. This was attributed to its ability to disrupt microtubule dynamics.

Case Study 2: Antiviral Activity
Another investigation focused on the antiviral activity of a related pyrazole derivative against viral infections. The results indicated that modifications in the triazole ring enhanced activity against specific viral strains.

Eigenschaften

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-12-8-13(2)27(22-12)18-6-7-19(29)26(23-18)11-15-9-25(10-15)17-5-4-16-21-20-14(3)28(16)24-17/h4-8,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDMJSWTUZOZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C(=NN=C5C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.